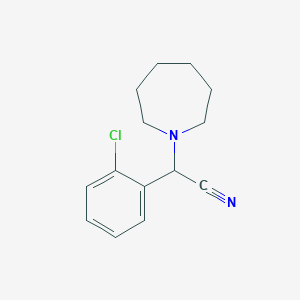![molecular formula C24H32N2O3 B241276 N-[2-azepan-1-yl-2-(4-methoxyphenyl)ethyl]-2-(4-methylphenoxy)acetamide](/img/structure/B241276.png)
N-[2-azepan-1-yl-2-(4-methoxyphenyl)ethyl]-2-(4-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-azepan-1-yl-2-(4-methoxyphenyl)ethyl]-2-(4-methylphenoxy)acetamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor. It is a targeted therapy drug used in the treatment of non-small cell lung cancer (NSCLC) that has a specific EGFR mutation.
Mechanism of Action
N-[2-azepan-1-yl-2-(4-methoxyphenyl)ethyl]-2-(4-methylphenoxy)acetamide selectively targets and irreversibly binds to mutated EGFR, inhibiting its activity and preventing cancer cell growth. It is specific to the T790M mutation and spares wild-type EGFR, which reduces the risk of side effects.
Biochemical and Physiological Effects
N-[2-azepan-1-yl-2-(4-methoxyphenyl)ethyl]-2-(4-methylphenoxy)acetamide has been shown to have a high degree of selectivity towards mutated EGFR, resulting in a reduction in cancer cell growth. It has also been shown to have a longer half-life compared to other EGFR inhibitors, resulting in a longer duration of action.
Advantages and Limitations for Lab Experiments
N-[2-azepan-1-yl-2-(4-methoxyphenyl)ethyl]-2-(4-methylphenoxy)acetamide has several advantages for lab experiments, including its specificity towards mutated EGFR, fewer side effects, and longer half-life. However, it also has limitations, including the cost of synthesis and the need for further research to determine its effectiveness in combination with other cancer drugs.
Future Directions
For N-[2-azepan-1-yl-2-(4-methoxyphenyl)ethyl]-2-(4-methylphenoxy)acetamide include further research into its effectiveness in combination with other cancer drugs, the development of more efficient synthesis methods, and the investigation of its potential in the treatment of other EGFR-mutated cancers. Additionally, research into the development of resistance to N-[2-azepan-1-yl-2-(4-methoxyphenyl)ethyl]-2-(4-methylphenoxy)acetamide and potential new mutations that may arise is necessary to ensure its continued effectiveness in the treatment of NSCLC.
In conclusion, N-[2-azepan-1-yl-2-(4-methoxyphenyl)ethyl]-2-(4-methylphenoxy)acetamide is a promising drug for the treatment of NSCLC with a specific EGFR mutation. Its specificity towards mutated EGFR, fewer side effects, and longer half-life make it a valuable addition to cancer treatment. Further research into its effectiveness in combination with other drugs and its potential in the treatment of other EGFR-mutated cancers is necessary to fully realize its potential.
Synthesis Methods
N-[2-azepan-1-yl-2-(4-methoxyphenyl)ethyl]-2-(4-methylphenoxy)acetamide is synthesized by a multistep process involving the reaction of 4-methoxyphenylacetonitrile with 2-bromoethylamine hydrobromide to form N-[2-(4-methoxyphenyl)ethyl]-2-bromoacetamide. The bromoacetamide is then reacted with 4-methylphenol in the presence of a strong base to form N-[2-azepan-1-yl-2-(4-methoxyphenyl)ethyl]-2-(4-methylphenoxy)acetamide.
Scientific Research Applications
N-[2-azepan-1-yl-2-(4-methoxyphenyl)ethyl]-2-(4-methylphenoxy)acetamide is a promising drug for the treatment of NSCLC. It has been shown to be effective in patients with the T790M mutation, which is resistant to first and second-generation EGFR inhibitors. N-[2-azepan-1-yl-2-(4-methoxyphenyl)ethyl]-2-(4-methylphenoxy)acetamide has also shown to have fewer side effects compared to other EGFR inhibitors.
properties
Molecular Formula |
C24H32N2O3 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C24H32N2O3/c1-19-7-11-22(12-8-19)29-18-24(27)25-17-23(26-15-5-3-4-6-16-26)20-9-13-21(28-2)14-10-20/h7-14,23H,3-6,15-18H2,1-2H3,(H,25,27) |
InChI Key |
GNMSACMIOGULDP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=C(C=C2)OC)N3CCCCCC3 |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=C(C=C2)OC)N3CCCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]propanamide](/img/structure/B241202.png)
![5-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-2H-1,2,4-triazin-3-one](/img/structure/B241209.png)
![5-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1,2,4-triazin-3(2H)-one](/img/structure/B241211.png)


![Ethyl 5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B241220.png)



![butyl 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B241241.png)
![Ethyl 2-{[4-(2-ethoxy-1-methyl-2-oxoethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B241248.png)
![N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B241249.png)
![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B241250.png)